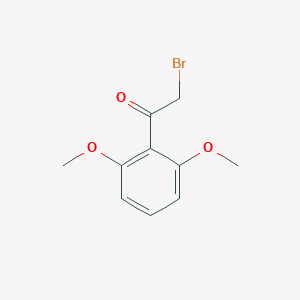

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSDTJAJQKENMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373641 | |

| Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123184-19-0 | |

| Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123184-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, a significant intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all protocols and claims in established scientific principles.

Introduction: A Sterically Influenced Electrophile

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone belongs to the class of α-haloketones, specifically a phenacyl bromide derivative. Its structure is distinguished by a bromine atom positioned on the carbon alpha to a carbonyl group and, notably, by two methoxy groups flanking the ketone on the aromatic ring. This ortho-substitution pattern imparts significant steric hindrance, which modulates the reactivity of the electrophilic centers—the carbonyl carbon and the alpha-carbon—making it a unique and selective building block in complex molecular architecture. This guide will elucidate the practical synthesis, handling, and strategic application of this versatile reagent.

Compound Identification and Physicochemical Profile

Precise identification is critical for reproducibility in research and development. While a dedicated CAS Number is not prominently listed in aggregated public databases, the compound is unambiguously defined by its structural identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | - |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | (Calculated) |

| Monoisotopic Mass | 257.98917 Da | [1] |

| InChIKey | NCSDTJAJQKENMG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)CBr | [1] |

| Appearance | Off-White to pale yellow solid (inferred from analogs) | - |

| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate | [2][3] |

Synthesis Protocol: Electrophilic α-Bromination

The most direct and widely adopted method for synthesizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the electrophilic α-bromination of its precursor, 1-(2,6-dimethoxyphenyl)ethanone. The protocol below is a robust procedure adapted from established methods for the bromination of activated acetophenones.[2][3]

Expertise & Rationale:

The reaction proceeds via an acid-catalyzed enolization of the ketone. The resulting enol, an electron-rich alkene, acts as a nucleophile, attacking molecular bromine in a classic electrophilic addition mechanism. The steric hindrance from the two ortho-methoxy groups does not prevent this reaction but can influence the reaction rate and stability of the final product. The use of a solvent like chloroform or acetic acid is standard, and controlling the temperature is crucial to prevent side reactions, such as polybromination or aromatic bromination.[4]

Detailed Step-by-Step Methodology:

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a neutralizing trap (e.g., sodium thiosulfate solution), dissolve 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) in glacial acetic acid or chloroform (approx. 10 mL per gram of ketone).

-

Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.05 eq) in the same solvent.

-

Reaction: Cool the flask in an ice bath to 0-5 °C. Begin dropwise addition of the bromine solution to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Monitoring & Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Slowly pour the reaction mixture into a beaker containing cold water (approx. 5-10 times the reaction volume). The crude product should precipitate as a solid.

-

Neutralization: If acetic acid was used, carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product is best purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

-

Validation: The identity and purity of the synthesized 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy). The characteristic singlet for the -CH₂Br protons is expected to appear around 4.4-4.7 ppm in the ¹H NMR spectrum.[5]

Synthesis Workflow Diagram

Caption: Role as a precursor in heterocyclic synthesis.

This reactivity makes the title compound a valuable intermediate in the synthesis of novel therapeutic agents. The 2,6-dimethoxy substitution can confer specific conformational properties or metabolic stability to the final molecule, making it a point of interest for medicinal chemists in lead optimization campaigns.

Safety and Handling

As an α-bromoketone, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is expected to be a hazardous substance. While specific data for this isomer is sparse, data from the closely related 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (CAS 60965-26-6) provides a reliable surrogate for safety assessment. [6][7]Phenacyl bromides are known lachrymators and are corrosive. [8] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Classification | Pictogram |

| Skin Corrosion/Irritation | Category 1B/1C (H314: Causes severe skin burns and eye damage) | |

| Serious Eye Damage | Category 1 (H318: Causes serious eye damage) | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) |

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray. [7]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [7]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]* P310: Immediately call a POISON CENTER or doctor/physician. [7] First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention. [9]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately. [9]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [7]

Conclusion

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a valuable, albeit hazardous, chemical intermediate. Its unique steric and electronic properties make it a selective building block for synthesizing complex organic molecules, particularly heterocyclic systems of interest in pharmaceutical and materials science. The synthetic protocol is straightforward, relying on fundamental principles of organic chemistry. Proper adherence to safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important reagent.

References

[10]The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (n.d.). Retrieved from the search results. [6]2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem. (n.d.). Retrieved from the search results. [11]1204-21-3| Chemical Name : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | Pharmaffiliates. (n.d.). Retrieved from the search results. [12]Ethanone, 2-bromo-1,2-diphenyl- - the NIST WebBook. (n.d.). Retrieved from the search results. [9]SAFETY DATA SHEET - Fisher Scientific. (2023, August 22). Retrieved from the search results. [13]1 - SAFETY DATA SHEET. (2025, September 22). Retrieved from the search results. [7]Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from the search results. [14]The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. (2026, January 4). Retrieved from the search results. [3]2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved from the search results. [1]2-bromo-1-(2,6-dimethoxyphenyl)ethanone - PubChem Lite. (n.d.). Retrieved from the search results. [15]2-Bromo-1-(2,4-dimethoxyphenyl)ethanone - Common Chemistry - CAS.org. (n.d.). Retrieved from the search results. [16]1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone - BLDpharm. (n.d.). Retrieved from the search results. [17]2632-13-5|2-Bromo-1-(4-methoxyphenyl)ethanone - BLDpharm. (n.d.). Retrieved from the search results. [2]2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 - ChemicalBook. (2025, September 25). Retrieved from the search results. [18]2-Bromo-1-(2,6-dihydroxyphenyl)ethanone Safety Data Sheets - Echemi. (n.d.). Retrieved from the search results. [19]1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one - Vulcanchem. (n.d.). Retrieved from the search results. [5]Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). Retrieved from the search results. [20]methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone) - MedchemExpress.com. (n.d.). Retrieved from the search results. [21]2,6-Dimethoxybenzyl Bromide - MDPI. (n.d.). Retrieved from the search results. [22]CAS 60965-26-6: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone - CymitQuimica. (n.d.). Retrieved from the search results. [23]A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. (n.d.). Retrieved from the search results. 24 2,6-Dimethoxybenzyl Bromide - ResearchGate. (2025, October 15). Retrieved from the search results. [4]Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (n.d.). Retrieved from the search results. [25]Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone - PrepChem.com. (n.d.). Retrieved from the search results. [[“]]Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone - Consensus. (2007, January 1). Retrieved from the search results. [27]Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) - Smolecule. (n.d.). Retrieved from the search results. 28 Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - ResearchGate. (2022, October 4). Retrieved from the search results. [8]Phenacyl bromide - Wikipedia. (n.d.). Retrieved from the search results. [29]Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022, November 1). Retrieved from the search results. [30]Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PubMed Central. (2022, January 26). Retrieved from the search results.

Sources

- 1. PubChemLite - 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. rsc.org [rsc.org]

- 6. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 9. fishersci.ie [fishersci.ie]

- 10. nbinno.com [nbinno.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Ethanone, 2-bromo-1,2-diphenyl- [webbook.nist.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. nbinno.com [nbinno.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 17. 2632-13-5|2-Bromo-1-(4-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 18. echemi.com [echemi.com]

- 19. 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one (1333472-28-8) for sale [vulcanchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. 2,6-Dimethoxybenzyl Bromide [mdpi.com]

- 22. CAS 60965-26-6: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone [cymitquimica.com]

- 23. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]

- 24. researchgate.net [researchgate.net]

- 25. prepchem.com [prepchem.com]

- 26. consensus.app [consensus.app]

- 27. Buy Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)- | 807631-09-0 [smolecule.com]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase | MDPI [mdpi.com]

- 30. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Executive Summary

This technical guide provides a comprehensive overview of the , a valuable α-bromo ketone intermediate in organic synthesis. α-Bromo ketones are critical building blocks, particularly in the development of pharmaceuticals and agrochemicals, as the bromine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions or as a handle for elimination reactions.[1] This document details the underlying chemical principles, a field-proven experimental protocol for its synthesis via selective α-bromination, essential safety protocols, and the mechanistic rationale behind the procedural steps. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry.

Introduction: The Strategic Importance of α-Bromo Ketones

The introduction of a bromine atom at the α-position to a carbonyl group fundamentally alters the reactivity of the molecule, transforming a relatively simple ketone into a versatile bifunctional intermediate. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity profile makes α-bromo ketones, such as 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, highly sought-after precursors for constructing complex molecular architectures, including various heterocyclic compounds. The 2,6-dimethoxyphenyl moiety itself is a common feature in biologically active molecules, and its presence in this building block offers a direct route to novel derivatives with potential applications as enzyme inhibitors or antifungal agents.[1]

Chemical Principles: The Acid-Catalyzed α-Bromination Mechanism

The selective monobromination of a ketone at the α-carbon is most effectively achieved under acidic conditions. The reaction proceeds through an enol intermediate, and the acid catalyst plays a crucial role in accelerating the keto-enol tautomerism, which is typically the rate-determining step.

The Causality Behind the Mechanism:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., p-Toluenesulfonic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

-

Enol Formation: A weak base (such as the solvent or the conjugate base of the acid) removes an α-proton. This leads to the formation of a nucleophilic enol intermediate. The formation of this enol is the critical, rate-limiting step of the reaction.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as the nucleophile, attacking an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The choice of NBS is a key experimental decision; it is a solid, crystalline material that is significantly safer and easier to handle than hazardous liquid bromine and often provides higher selectivity for monobromination.

-

Deprotonation: The resulting protonated α-bromo ketone is then deprotonated, typically by the succinimide anion, to regenerate the carbonyl group and yield the final product.

This mechanistic pathway is visualized in the diagram below.

Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism.

Field-Proven Experimental Protocol

This protocol describes the selective monobromination of 2',6'-dimethoxyacetophenone using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (PTSA). This method is adapted from established procedures for the α-halogenation of acetophenones and is chosen for its reliability and safety profile.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 2',6'-Dimethoxyacetophenone | 180.20 | 1.0 eq. | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 eq. | 1.05 | Brominating agent |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.1 eq. | 0.1 | Acid catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | - | Anhydrous grade |

| Diethyl ether | 74.12 | Solvent | - | Anhydrous grade |

| Sat. aq. NaHCO₃ | - | Quench | - | For neutralizing acid |

| Brine (Sat. aq. NaCl) | - | Wash | - | For removing water |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent | - | For drying organic layer |

| Silica Gel | - | Stationary Phase | - | For column chromatography |

| Hexane / Ethyl Acetate | - | Mobile Phase | - | For column chromatography |

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2',6'-dimethoxyacetophenone (1.0 eq.) in a 1:1 mixture of anhydrous dichloromethane (DCM) and anhydrous diethyl ether.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion. Self-Validation Check: A co-spot of the reaction mixture with the starting material is essential for accurate monitoring.

-

Workup - Quenching: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the PTSA catalyst and any HBr formed as a byproduct.

-

Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by flash column chromatography on silica gel. Elute with a hexane-ethyl acetate gradient to afford the pure 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Synthesis Workflow.

Compound Characterization

While no experimentally derived data for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is available in peer-reviewed literature, its properties can be predicted and compared with closely related isomers.[2]

| Property | Data | Source / Notes |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.10 g/mol | [3] |

| Monoisotopic Mass | 257.98917 Da | [2] |

| Appearance | Expected to be a solid | Analogy to isomers |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~4.5 (s, 2H, -CH₂Br), ~7.4-6.6 (m, 3H, Ar-H), ~3.9 (s, 6H, -OCH₃)₂ | Based on isomers[4] |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ ~192 (C=O), ~158 (C-OMe), ~132-110 (Ar-C), ~56 (OMe), ~35 (CH₂Br) | Based on isomers |

Safety, Handling, and Waste Disposal

Trustworthiness in practice is rooted in safety. All operations involving these chemicals must be conducted within a certified laboratory chemical fume hood.

-

Reagents:

-

N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane (DCM): Is a suspected carcinogen and a volatile organic solvent. Minimize inhalation and skin contact.

-

p-Toluenesulfonic acid (PTSA): Is corrosive and can cause severe skin and eye burns.

-

-

Product:

-

α-Bromo Ketones: This class of compounds are potent lachrymators , meaning they are severe eye irritants that cause tearing. They are also skin irritants.

-

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical splash goggles are mandatory. A face shield is recommended.

-

Skin: Wear nitrile gloves and a fully buttoned lab coat.

-

Respiratory: No respirator is typically needed if all work is performed in a functioning fume hood.

-

-

Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled waste container. Aqueous waste from the workup should be neutralized before disposal according to institutional guidelines.

Conclusion

The represents a key transformation in synthetic organic chemistry, providing a versatile intermediate for further molecular elaboration. The acid-catalyzed bromination using N-Bromosuccinimide is a reliable and safe method that proceeds through a well-understood enol mechanism. By following the detailed protocol and adhering to strict safety measures, researchers can confidently produce this valuable building block for applications in drug discovery and materials science.

References

-

PubChemLite. 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. Available at: [Link]

-

PubChem. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-2',5'-DIMETHOXYACETOPHENONE(1204-21-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone: Properties, Synthesis, and Applications

Introduction

In the landscape of synthetic organic chemistry and pharmaceutical development, α-haloketones represent a cornerstone class of reactive intermediates. Among these, 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a molecule of significant interest. Its structure, featuring an activated α-bromo substituent and a sterically hindered dimethoxyphenyl ring, offers a unique combination of reactivity and selectivity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug discovery and chemical synthesis. The strategic placement of two methoxy groups at the ortho positions of the phenyl ring profoundly influences the compound's electronic and steric profile, making it a distinct and valuable tool for constructing complex molecular architectures.

Chemical Identity and Structure

Nomenclature and Identifiers

A clear identification of a chemical entity is paramount for reproducible research. The key identifiers for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone are summarized below.

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone |

| Molecular Formula | C₁₀H₁₁BrO₃[1] |

| CAS Number | 50745-66-9 |

| Molecular Weight | 259.10 g/mol |

| Monoisotopic Mass | 257.98917 Da[1] |

| InChI | InChI=1S/C10H11BrO3/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5H,6H2,1-2H3[1] |

| InChIKey | NCSDTJAJQKENMG-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C(=CC=C1)OC)C(=O)CBr[1] |

Molecular Structure

The structure reveals a phenacyl bromide core with two methoxy groups positioned ortho to the acetyl substituent. This arrangement creates significant steric shielding around the carbonyl group, a feature that dictates its reactivity.

Caption: Two-step synthesis workflow from 1,3-dimethoxybenzene.

Detailed Experimental Protocol: α-Bromination

This protocol is a representative procedure based on established methods for the bromination of activated acetophenones.[2]

Materials:

-

2',6'-Dimethoxyacetophenone (1.0 eq) [3]* N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl Peroxide (BPO) (0.02 eq, catalytic)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2',6'-Dimethoxyacetophenone (1.0 eq).

-

Dissolution: Add anhydrous CCl₄ or CH₃CN to dissolve the starting material completely.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of Benzoyl Peroxide to the solution. Causality Note: NBS is chosen as a mild and selective source of bromine for radical-mediated α-bromination. BPO acts as a radical initiator.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for CH₃CN) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Trustworthiness Note: Monitoring the disappearance of the starting material spot on TLC is crucial to prevent over-bromination.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone as a crystalline solid.

Reactivity and Mechanistic Insights

The reactivity of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is dominated by the electrophilic nature of the α-carbon, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions.

-

Potent Alkylating Agent: The bromine atom is an excellent leaving group, and the adjacent carbonyl group withdraws electron density, further activating the α-carbon towards nucleophilic attack.

-

Steric Influence: The two ortho-methoxy groups provide significant steric bulk around the carbonyl carbon. This has a profound effect:

-

It disfavors reactions that require nucleophilic attack directly at the carbonyl carbon (e.g., Grignard additions).

-

It enhances the selectivity for Sₙ2 reactions at the less hindered α-carbon, as this is the most accessible electrophilic site.

-

This unique steric and electronic profile makes the compound a preferred building block for constructing specific molecular scaffolds where selective alkylation is required.

Caption: Common synthetic transformations involving Sₙ2 displacement.

Applications in Research and Development

The utility of this compound stems from its role as a versatile synthetic intermediate.

-

Heterocyclic Synthesis: It is an ideal precursor for synthesizing a wide range of heterocyclic compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs).[4] For example, its reaction with thioamides (Hantzsch synthesis) provides a direct route to substituted thiazoles.

-

Medicinal Chemistry: While data on this specific isomer is limited, related α-bromoketones have shown significant biological activity. For instance, 2-Bromo-1-(2-methoxyphenyl)ethanone is an irreversible inhibitor of MurA, an enzyme critical for bacterial cell wall synthesis.[5] This precedent suggests that 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone could serve as a valuable starting point or fragment for developing novel antibacterial agents or other covalent inhibitors targeting cysteine or histidine residues in enzymes.

Spectral Data Analysis

No experimental spectra are publicly available for this compound. The following are expected characteristics based on its structure and data from analogous compounds.

Mass Spectrometry (Predicted)

The following collision cross-section (CCS) values are predicted, which can aid in identification in mass spectrometry-based screening.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 258.99645 | 145.8 |

| [M+Na]⁺ | 280.97839 | 157.5 |

| [M-H]⁻ | 256.98189 | 152.4 |

| Source: PubChemLite | ||

| [1] |

Expected NMR and IR Features

-

¹H NMR:

-

Aromatic Protons (Ar-H): ~6.7-7.4 ppm (multiplet, 3H).

-

Methylene Protons (-CH₂Br): ~4.4-4.7 ppm (singlet, 2H). The chemical shift is significantly downfield due to the adjacent bromine and carbonyl group. For comparison, the methylene protons in 2-bromo-1-(3,4-dimethoxyphenyl)ethanone appear at 4.43 ppm.[2]

-

Methoxy Protons (-OCH₃): ~3.8-4.0 ppm (singlet, 6H).

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): ~190-195 ppm.

-

Aromatic Carbons (C-O): ~155-160 ppm.

-

Aromatic Carbons (C-H, C-C): ~105-135 ppm.

-

Methoxy Carbons (-OCH₃): ~55-60 ppm.

-

Methylene Carbon (-CH₂Br): ~30-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. The exact position is influenced by conjugation and the ortho-substituents.

-

C-O-C Stretch (Aromatic Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 600-700 cm⁻¹.

-

Safety and Handling

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, like other α-bromoketones, must be handled with care.

-

Hazards: It is expected to be a lachrymator (tear-inducing) and a skin and eye irritant. The GHS classification for the related 2,4-isomer includes warnings for causing skin irritation and potential for severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Nitrile or neoprene gloves.

-

Chemical safety goggles.

-

A flame-retardant lab coat.

-

-

Spill and Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

PubChem. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. Ethanone, 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)-. National Center for Biotechnology Information. [Link]

-

NIST. Ethanone, 2-bromo-1,2-diphenyl-. NIST WebBook. [Link]

-

Aherns, H. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Medium. [Link]

-

PubChemLite. 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. PubChemLite. [Link]

-

PubChem. 1-(2-Bromo-6-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

Sources

- 1. PubChemLite - 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 3. 2′,6′-二甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a molecule is often dictated by the strategic placement of its functional groups. 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a prime exemplar of such a strategically functionalized molecule. As an α-bromo ketone, it possesses a highly reactive electrophilic center adjacent to a sterically hindered and electronically rich aromatic system. This guide provides an in-depth analysis of its molecular architecture, exploring how its unique structural characteristics influence its synthesis, reactivity, and application as a versatile building block for complex molecular design. This document is intended for researchers, scientists, and drug development professionals who leverage such intermediates to pioneer new synthetic pathways and discover novel therapeutic agents.

Molecular Structure and Physicochemical Properties

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an aromatic ketone characterized by a bromoacetyl group attached to a 2,6-dimethoxylated benzene ring. This specific arrangement of substituents imparts a unique combination of steric and electronic properties that are central to its chemical behavior.

The core structure consists of:

-

A Phenyl Ring: Substituted at positions 2 and 6 with methoxy (-OCH₃) groups.

-

An Ethanone Group: A two-carbon chain with a carbonyl (C=O) function, attached to the phenyl ring.

-

An Alpha-Bromine Atom: A bromine atom on the carbon adjacent (in the α-position) to the carbonyl group.

The presence of two bulky methoxy groups ortho to the ethanone substituent creates significant steric hindrance. This sterics forces the carbonyl group out of the plane of the aromatic ring, influencing the molecule's conformation and the accessibility of the reactive centers.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [2] |

| Monoisotopic Mass | 257.98917 Da | [1] |

| SMILES | COC1=C(C(=CC=C1)OC)C(=O)CBr | [1] |

| InChIKey | NCSDTJAJQKENMG-UHFFFAOYSA-N | [1] |

Synthesis Pathway: From Precursor to Product

The most direct and common method for synthesizing 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is through the selective α-bromination of its precursor, 2',6'-dimethoxyacetophenone.[3] This reaction is a classic example of an acid-catalyzed α-substitution on a ketone, proceeding through an enol intermediate.[4][5]

The overall synthesis can be visualized as a two-step process, starting from 1,3-dimethoxybenzene.

Caption: General two-step synthesis workflow.

Experimental Protocol: α-Bromination of 2',6'-Dimethoxyacetophenone

This protocol is a representative procedure based on established methods for the bromination of activated acetophenones.[6] The choice of a brominating agent can vary, with options including elemental bromine, N-Bromosuccinimide (NBS), or milder reagents like benzyltrimethylammonium tribromide to control selectivity.[6][7]

Materials:

-

2',6'-Dimethoxyacetophenone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Reaction flask, magnetic stirrer, dropping funnel, and ice bath

Procedure:

-

Dissolution: Dissolve 2',6'-dimethoxyacetophenone (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C to moderate the reaction rate and minimize side-product formation.

-

Bromination: Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into cold water or an ice slurry. If acidic, neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield pure 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.

Mechanism of Action: Acid-Catalyzed Bromination

The α-halogenation of ketones in acidic conditions is a well-established mechanism that hinges on the formation of an enol tautomer.[4][5] This process is self-validating as the reaction rate is independent of the halogen concentration, indicating that enol formation is the rate-determining step.

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Spectroscopic and Structural Elucidation

Confirming the molecular structure of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone relies on a combination of modern spectroscopic techniques. The data presented here are predictive values based on the analysis of structurally similar compounds.[7][8]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | -CH ₂Br | ~4.4 - 4.6 ppm (s, 2H) | Singlet for the two equivalent methylene protons adjacent to the carbonyl and bromine. |

| -OCH ₃ | ~3.8 - 4.0 ppm (s, 6H) | Singlet for the six equivalent protons of the two methoxy groups. | |

| Aromatic H | ~6.6 - 7.4 ppm (m, 3H) | Multiplet corresponding to the three protons on the aromatic ring. | |

| ¹³C NMR | C =O | ~190 - 195 ppm | Carbonyl carbon, deshielded. |

| -C H₂Br | ~30 - 35 ppm | Methylene carbon attached to the electronegative bromine atom. | |

| -OC H₃ | ~55 - 60 ppm | Methoxy carbons. | |

| Aromatic C | ~110 - 160 ppm | Signals for the aromatic carbons, including the ipso-carbons attached to the methoxy and carbonyl groups. | |

| IR Spec. | C=O Stretch | ~1690 - 1710 cm⁻¹ | Strong, sharp absorption. The frequency is higher than a typical aryl ketone (~1685 cm⁻¹) due to the electron-withdrawing inductive effect of the α-bromine.[9] |

| C-O Stretch | ~1250 cm⁻¹ & ~1100 cm⁻¹ | Strong absorptions characteristic of the aryl ether linkage. | |

| Mass Spec. | Molecular Ion | M⁺ and M+2 peaks | A characteristic isotopic pattern with two peaks of nearly equal intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

Reactivity and Applications in Drug Development

The synthetic value of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone stems from the reactivity of the C-Br bond. As a classic α-bromo ketone, it is a potent electrophile and a versatile precursor.

Key Reactions:

-

Nucleophilic Substitution (Sₙ2): The primary mode of reactivity involves the displacement of the bromide ion by a wide range of nucleophiles (e.g., amines, thiols, carboxylates). This reaction is fundamental to building more complex molecular scaffolds.[10][11]

-

Dehydrobromination: Treatment with a non-nucleophilic, sterically hindered base can lead to an E2 elimination, forming a conjugated α,β-unsaturated ketone.[4][5] This introduces a new site of reactivity for conjugate additions.

-

Heterocycle Synthesis: It is an essential building block for synthesizing various heterocyclic systems. For example, condensation with thioamides or thioureas is a common route to thiazole derivatives, a core structure in many pharmaceutical agents.

Role as a Synthetic Building Block:

The utility of α-bromo ketones is well-established in pharmaceutical R&D. While specific applications for the 2,6-dimethoxy variant require consulting proprietary research, the broader class of compounds serves as crucial intermediates. For example, related α-bromo-dimethoxyacetophenones are used as precursors in the synthesis of APIs and pharmacologically active compounds.[6][12][13] The reactivity profile allows for its use in constructing molecules that can interact with biological targets. For instance, α-halo ketones are known to act as irreversible enzyme inhibitors by covalently modifying active site residues, such as cysteine.[14]

Conclusion

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is more than a simple chemical reagent; it is a carefully designed synthetic tool. Its molecular structure, defined by the interplay of a reactive α-bromo ketone moiety and a sterically demanding dimethoxy-substituted phenyl ring, offers a predictable and versatile platform for chemical innovation. Understanding its synthesis, structural properties, and reactivity is crucial for scientists aiming to construct complex molecules efficiently and purposefully, particularly in the demanding field of drug discovery and development.

References

-

Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

The Reactions of α-Bromo Ketones with Primary Amines - American Chemical Society. Available at: [Link]

-

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem. Available at: [Link]

-

2-bromo-1-(2,6-dimethoxyphenyl)ethanone - PubChem. Available at: [Link]

-

Ethanone, 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)- | C10H10Br2O3 | CID 86014406 - PubChem. Available at: [Link]

-

The Reactions of α-Bromo Ketones with Primary Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis . Available at: [Link]

-

1-(2-Bromo-6-methoxyphenyl)ethanone | C9H9BrO2 | CID 10868073 - PubChem. Available at: [Link]

-

Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone - PrepChem.com. Available at: [Link]

-

Ethanone, 2-bromo-1-(4-methoxyphenyl)- - NIST WebBook. Available at: [Link]

-

Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone - Consensus. Available at: [Link]

-

2-Bromo-1-(4-methoxyphenyl)ethanone - PMC - NIH. Available at: [Link]

-

2C-B - Wikipedia. Available at: [Link]

-

Ethanone, 2-bromo-1,2-diphenyl- - NIST WebBook. Available at: [Link]

-

(PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate. Available at: [Link]

-

2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

Sources

- 1. PubChemLite - 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a crucial technical guide for the safe handling, use, and disposal of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone. As a member of the α-haloketone class, this compound is a potent electrophile and a valuable intermediate in organic synthesis. However, its reactivity also makes it a significant chemical hazard. This guide synthesizes data from safety data sheets of structurally analogous compounds to provide a robust framework for risk mitigation. Adherence to these protocols is not merely procedural; it is a foundational requirement for ensuring laboratory safety and experimental integrity.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. While specific experimental data for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is limited, its characteristics can be reliably inferred from its structure and data from close chemical analogs.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | - |

| Synonyms | 2,6-dimethoxyphenacyl bromide | - |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | Solid (Typical for this class of compounds) | [2] |

| Storage Temperature | Recommended 2-8℃, Keep in a dry area. | [3] |

Hazard Identification and GHS Classification: A Mechanistic Perspective

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone and its analogs are classified as hazardous substances. The primary danger stems from the α-bromo ketone functional group, which acts as a potent lachrymator and an alkylating agent. The electrophilic α-carbon readily reacts with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage and a strong irritant response.

Based on data from closely related α-bromo acetophenones, the following GHS classifications are anticipated[1][2][3]:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 1B / 1C / 2 | H314: Causes severe skin burns and eye damage.[3][4] |

| H315: Causes skin irritation.[1][2] | ||

| Serious Eye Damage / Eye Irritation | 1 / 2A | H318: Causes serious eye damage.[3] |

| H319: Causes serious eye irritation.[1][2] | ||

| Specific Target Organ Toxicity (Single Exp.) | 3 | H335: May cause respiratory irritation.[1][2][5] |

Expert Insight: The term "lachrymator" understates the hazard. Exposure to vapors can cause immediate and intense eye pain, tearing, and temporary blindness. This is not just an irritant; it is a rapidly incapacitating agent that can lead to secondary accidents, such as dropping flasks or spilling other reagents. Therefore, treating this compound with the utmost caution is imperative.

Engineering Controls and Personal Protective Equipment (PPE): A Mandated Safety Framework

Administrative and engineering controls are the primary defense against exposure. Personal Protective Equipment (PPE) serves as the critical final barrier. Reliance on PPE alone is a failure of safety protocol design.

Engineering Controls: Non-Negotiable Requirements

-

Chemical Fume Hood: All manipulations of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 fpm.[3][6] This is to prevent inhalation of the compound's dust and irritant vapors.[2][3]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[2][3]

-

Proximity to Safety Equipment: The work area must be in close proximity to a functional safety shower and eyewash station.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A standard laboratory coat and single pair of nitrile gloves are insufficient protection. A comprehensive PPE strategy is required.[8][9]

-

Eye and Face Protection: Wear tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10] In addition , a full-face shield must be worn over the goggles at all times when handling the solid or its solutions.[3][11] This protects the entire face from splashes and potent vapors.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves.[6] Given the alkylating nature of the compound, double-gloving is strongly recommended. Inspect gloves for any signs of degradation before and during use.[11]

-

Clothing: A chemical-resistant lab coat or apron over long-sleeved clothing is mandatory.[9][10] Ensure there is no exposed skin on the arms or legs.

-

-

Respiratory Protection: If for any reason work must be conducted outside of a fume hood (a situation that should be avoided), a full-face respirator with appropriate cartridges must be used.[10][12] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing.[11]

Safe Handling and Storage Protocols

Standard Operating Procedure for Weighing and Transfer

This protocol is designed as a self-validating system to minimize exposure risk.

-

Preparation: Verify the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper, secondary container) within the hood before retrieving the reagent bottle.

-

Attire: Don all PPE as specified in Section 3.2.

-

Handling:

-

Carefully open the container inside the fume hood, avoiding any puff of dust.

-

Gently dispense the required amount of solid onto weigh paper or into a tared vial. Do not raise dust.[3][13]

-

If transferring to a reaction flask, use a powder funnel.

-

Once the transfer is complete, promptly and securely close the primary container.

-

-

Immediate Cleanup: Wipe down the spatula and any surfaces within the hood where dust may have settled with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[13] Dispose of the cloth and any contaminated weigh paper as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[6] Remove other PPE in the reverse order of donning.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[2][4]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Refrigeration at 2-8°C is recommended to maintain long-term stability.[3]

-

The storage area should be locked or otherwise secured to restrict access.[4][6]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.

Emergency Procedures and First Aid

Immediate and correct action is critical in the event of an exposure.

First Aid Measures for Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[2][4][7] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention without delay. [4][6]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[4][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention. [4]

-

Inhalation: Move the person to fresh air immediately.[2][3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][10] Seek immediate medical attention. [4]

-

Ingestion: Do NOT induce vomiting.[4][13] If the person is conscious, rinse their mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. [4]

Spill Response Protocol

This protocol applies only to small spills that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the laboratory and prevent re-entry.

-

Don PPE: Don the full PPE ensemble described in Section 3.2, including respiratory protection if necessary.

-

Containment: For solid spills, gently cover the spill with an inert absorbent material like sand, dry lime, or soda ash to prevent dust from becoming airborne.[13]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][13]

-

Decontamination: Wipe the spill area with a cloth dampened with isopropanol or ethanol, working from the outside in.[13] Follow with a thorough wash using soap and water.

-

Disposal: Place all contaminated cleaning materials and PPE into the hazardous waste container.

-

Documentation: Document the spill and cleanup procedure according to your institution's safety protocols.

Disposal Considerations

All materials contaminated with 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, including the compound itself, empty containers, and cleanup debris, must be treated as hazardous waste.

-

Waste Collection: Collect waste in a suitable, closed, and clearly labeled container.[3]

-

Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3][4] Do not dispose of down the drain or in regular trash.

Conclusion

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a representative member of the hazardous α-bromo ketone class of reagents. While its utility in synthesis is significant, the potential for severe skin, eye, and respiratory damage necessitates a rigorous and proactive approach to safety. By implementing robust engineering controls, mandating a comprehensive PPE strategy, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks associated with this valuable chemical intermediate.

References

- Safety Data Sheet (for 2-Bromo-1-indanone). (2025). Chemical Supplier. [Online].

- 2-BroMo-3',4'-dihydroxyacetophenone SDS, 40131-99-5 Safety Data Sheets. ECHEMI. [Online].

- An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone. Benchchem. [Online].

- 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683. PubChem. [Online].

- Safety Data Sheet - 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. (2021). Angene Chemical. [Online].

- SAFETY DATA SHEET - Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Fisher Scientific. [Online].

- Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Online].

- Safety data sheet - 1,2-Dibromoethane. (2023). CPAchem Ltd. [Online].

- 2-Bromo-1-indanone - Safety Data Sheet. (2025). ChemicalBook. [Online].

- Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Online].

- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Online].

- PPE for Hazardous Chemicals. Canada Safety Training. [Online].

- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Online].

Sources

- 1. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. sams-solutions.com [sams-solutions.com]

- 10. echemi.com [echemi.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

This technical guide provides a comprehensive analysis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis and drug discovery. This document delves into the spectroscopic characteristics of this compound, offering a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust, field-proven protocol for its synthesis via the α-bromination of 2',6'-dimethoxyacetophenone is presented, including a mechanistic exploration of the transformation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this valuable chemical entity.

Introduction: The Significance of α-Bromo Ketones

α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural motif imparts a high degree of reactivity, making them exceptionally useful building blocks in organic synthesis. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to nucleophilic attack. This reactivity profile allows for the facile construction of a wide variety of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry and materials science.

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone, in particular, incorporates a sterically hindered and electron-rich dimethoxyphenyl moiety. This substitution pattern is anticipated to influence its reactivity and provides a scaffold for the synthesis of novel compounds with potentially interesting biological activities.

Synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

The most direct and efficient method for the synthesis of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is the selective α-bromination of its precursor, 2',6'-dimethoxyacetophenone. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high selectivity for the α-position over aromatic bromination, especially under acidic catalysis.

Experimental Protocol: α-Bromination of 2',6'-Dimethoxyacetophenone

Materials:

-

2',6'-Dimethoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2',6'-dimethoxyacetophenone (1.0 equivalent) in a 1:1 mixture of dichloromethane and diethyl ether.

-

To this solution, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone can be further purified by recrystallization or column chromatography.

Mechanistic Rationale

The acid-catalyzed bromination of ketones with NBS proceeds through an enol intermediate. The reaction mechanism can be described in the following steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of the 2',6'-dimethoxyacetophenone, increasing the acidity of the α-protons.

-

Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step of the reaction.[1]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine atom of NBS.

-

Formation of the α-Bromo Ketone: The intermediate then collapses, regenerating the carbonyl group and yielding the α-brominated product and succinimide.

Caption: Synthetic workflow for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone in the public domain, the following data is a combination of experimental data for the precursor, 2',6'-dimethoxyacetophenone, and predicted data for the final product based on established spectroscopic principles.

Spectroscopic Data of the Precursor: 2',6'-Dimethoxyacetophenone

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | NIST WebBook |

| Molecular Weight | 180.20 g/mol | NIST WebBook |

| CAS Number | 2040-04-2 | NIST WebBook |

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t, J = 8.4 Hz | 1H | Ar-H (H4) |

| ~6.60 | d, J = 8.4 Hz | 2H | Ar-H (H3, H5) |

| ~3.85 | s | 6H | -OCH₃ |

| ~2.50 | s | 3H | -COCH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~203.0 | C=O |

| ~158.0 | C-OCH₃ |

| ~132.0 | Ar-C (C4) |

| ~118.0 | Ar-C (C1) |

| ~105.0 | Ar-C (C3, C5) |

| ~56.0 | -OCH₃ |

| ~32.0 | -COCH₃ |

IR Spectrum (Gas Phase): [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (aryl ether) |

Mass Spectrum (Electron Ionization): [3]

| m/z | Relative Intensity (%) | Assignment |

| 180 | 45 | [M]⁺ |

| 165 | 100 | [M - CH₃]⁺ |

| 135 | 55 | [M - COCH₃]⁺ |

| 107 | 25 | [C₇H₇O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Predicted Spectroscopic Data for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

The introduction of a bromine atom at the α-position is expected to induce significant changes in the spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem |

| Molecular Weight | 259.10 g/mol | PubChem |

| CAS Number | 123184-19-0 | ChemicalBook[4] |

¹H NMR (Predicted, CDCl₃, 400 MHz):

The most notable change is the replacement of the acetyl methyl singlet with a singlet for the bromomethyl protons, which will be shifted downfield due to the electron-withdrawing effect of the bromine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t, J = 8.4 Hz | 1H | Ar-H (H4) |

| ~6.65 | d, J = 8.4 Hz | 2H | Ar-H (H3, H5) |

| ~4.50 | s | 2H | -COCH₂Br |

| ~3.90 | s | 6H | -OCH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

The α-carbon will experience a significant upfield shift due to the "heavy atom effect" of bromine, while the carbonyl carbon will be slightly deshielded.

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O |

| ~158.0 | C-OCH₃ |

| ~132.5 | Ar-C (C4) |

| ~118.5 | Ar-C (C1) |

| ~105.0 | Ar-C (C3, C5) |

| ~56.5 | -OCH₃ |

| ~35.0 | -COCH₂Br |

IR Spectrum (Predicted):

The carbonyl stretching frequency is expected to shift to a higher wavenumber due to the electron-withdrawing inductive effect of the α-bromine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (α-bromo ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~650 | Medium | C-Br stretch |

Mass Spectrum (Predicted):

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak will be observed at m/z 258 and 260.

Caption: Predicted key fragmentation pathways for 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone.

Conclusion

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a valuable synthetic intermediate with significant potential for the development of novel chemical entities. This guide has provided a comprehensive overview of its synthesis and predicted spectroscopic characteristics. The detailed experimental protocol for its preparation from 2',6'-dimethoxyacetophenone offers a reliable and efficient route to this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on the analysis of its precursor and related α-bromo ketones, provide a solid framework for its characterization and quality control. This information is intended to empower researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

Reddy, C. S., et al. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry, 2014, 751298. [Link]

-

Khan, M. A. A., & Kumar, S. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 7(5), 897-903. [Link]

-

Wikipedia contributors. (2023, December 2). N-Bromosuccinimide. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 2-bromo-1-(2,6-dimethoxyphenyl)ethanone. PubChem. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). 2',6'-Dimethoxyacetophenone. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). 2',6'-Dimethoxyacetophenone IR Spectrum. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). 2',6'-Dimethoxyacetophenone Mass Spectrum. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). 2',6'-Dimethoxyacetophenone. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

Sources

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone solubility information

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (CAS No. 25864-67-9), a key intermediate in advanced organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust, theoretically grounded solubility profile based on its molecular structure and first principles of physical chemistry. We extrapolate its expected behavior by drawing comparisons to structurally similar compounds and outline detailed, field-proven experimental protocols for researchers to determine precise solubility parameters. This document is intended for researchers, chemists, and drug development professionals who require a practical understanding of this reagent's solubility for reaction optimization, purification, and formulation.

Introduction: The Synthetic Importance and Physical Behavior of a Key Intermediate

2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an α-brominated ketone of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and an electron-rich dimethoxyphenyl ring, provides multiple sites for chemical modification, making it a versatile building block.[1] The success of synthetic routes employing this intermediate—from reaction kinetics and yield to purification via crystallization or chromatography—is fundamentally governed by its solubility in various solvent systems.

An understanding of solubility is not merely academic; it is a critical parameter for process safety, scalability, and efficiency. A poorly chosen solvent can lead to low reaction rates, the precipitation of starting materials, or significant challenges in product isolation. This guide, therefore, aims to bridge the gap in available data by providing a predictive framework and the practical tools to verify it experimentally.

Theoretical Solubility Profile: A Molecular Structure-Based Assessment

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundation for our analysis.

Molecular Structure Analysis:

-

Aromatic Ring & Methoxy Groups: The 2,6-dimethoxyphenyl group is the dominant feature of the molecule. This large, substituted aromatic ring is inherently non-polar (lipophilic). The two methoxy (-OCH₃) groups introduce some polarity and the potential for weak hydrogen bonding via their oxygen atoms, but their steric hindrance and contribution to the overall molecular weight reinforce the compound's organic character.

-

Carbonyl Group (C=O): The ketone functionality is a significant polar feature, capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions.

-

α-Bromo Group (C-Br): The carbon-bromine bond introduces polarity and contributes to the molecule's overall molecular weight.

Overall Polarity and Predicted Behavior: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is a moderately polar organic molecule. Its large non-polar surface area, contributed by the substituted phenyl ring, suggests it will not be soluble in highly polar protic solvents like water. This is supported by data for the analogous compound, 2-Bromo-2',4'-dimethoxyacetophenone, which is reported to be insoluble in water.[2] However, the presence of the polar carbonyl and ether functionalities predicts good solubility in a range of common organic solvents that can engage in dipole-dipole interactions or can accommodate its moderately polar nature.

Predicted Qualitative Solubility Data

Based on the theoretical analysis, the following table summarizes the predicted solubility of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone at standard laboratory conditions (approx. 20-25°C). It is critical to note that these are predictions; experimental verification is strongly recommended for any process-critical application.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large, non-polar aromatic structure dominates over the polar functional groups, preventing effective solvation by the strong hydrogen-bonding network of water.[2] |

| Methanol, Ethanol | Sparingly to Moderately Soluble | The alkyl portion of the alcohols can interact with the aromatic ring, while the hydroxyl group can interact with the carbonyl oxygen. Solubility is likely limited. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents have strong dipole moments that can effectively solvate the polar carbonyl group, while their organic character accommodates the phenyl ring. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. Similar compounds show high solubility in DMF.[3] | |

| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents are of intermediate polarity and are excellent at dissolving moderately polar organic compounds. Structurally related bromoacetophenones are known to be soluble in chloroform.[4] |

| Aromatic | Toluene, Benzene | Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the compound's dimethoxyphenyl ring. |

| Non-Polar | Hexanes, Heptane | Slightly Soluble to Insoluble | The polarity of the carbonyl group is too high for effective solvation by purely non-polar aliphatic hydrocarbons. |

Standardized Protocol for Experimental Solubility Determination

The absence of published quantitative data necessitates a reliable in-house method to determine solubility. The following protocol describes a standard gravimetric method for generating accurate solubility data.